4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline
Description
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21(2)17-6-4-16(5-7-17)20(24)23-12-8-18(9-13-23)22-14-10-19(25-3)11-15-22/h4-7,18-19H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBDQOOJYCVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a para-substituted N,N-dimethylaniline core linked via a carbonyl group to a 4-methoxy-1,4'-bipiperidine moiety. The bipiperidine system consists of two piperidine rings connected at their 1- and 4'-positions, with a methoxy group at the 4-position of one ring. The carbonyl bridge at the 1'-position of the bipiperidine necessitates precise functionalization to ensure regioselectivity.
Retrosynthetic Disconnection
Retrosynthetically, the molecule can be divided into two fragments:
- N,N-Dimethylaniline : A commercially available aromatic amine with strong electron-donating properties.
- 1'-Carboxy-4-methoxy-1,4'-bipiperidine : A bipiperidine derivative requiring custom synthesis.
The connection between these fragments is achieved through Friedel-Crafts acylation, leveraging the activating effect of the dimethylamino group to direct electrophilic substitution to the para position.
Synthesis of 4-Methoxy-1,4'-Bipiperidine
Piperidine Functionalization
The synthesis of 4-methoxy-1,4'-bipiperidine begins with the protection and functionalization of a piperidine precursor. A validated approach involves:
- Methoxy Introduction : Treatment of 4-piperidone with methyl iodide in the presence of silver oxide to yield 4-methoxypiperidine.
- Bipiperidine Coupling : Reacting 4-methoxypiperidine with 4-chloropiperidine under basic conditions (K₂CO₃, DMF) to form the 1,4'-bipiperidine linkage.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Methoxylation | CH₃I, Ag₂O | 80°C | 85% |
| Coupling | 4-Chloropiperidine, K₂CO₃ | 120°C | 72% |
This method avoids racemization and ensures high regiochemical fidelity.
Oxidation to 1'-Carboxy-4-Methoxy-1,4'-Bipiperidine
The bipiperidine intermediate is oxidized to introduce a carboxylic acid group at the 1'-position:
- Oxidation Protocol : Treatment with KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C) selectively oxidizes the methylene group adjacent to the nitrogen.
- Workup : Acidification with HCl precipitates the carboxylic acid, which is recrystallized from ethanol/water (yield: 68%, m.p. 145–148°C).
Acyl Chloride Formation
The carboxylic acid is converted to its corresponding acyl chloride to enhance electrophilicity:
- Chlorination : Reaction with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C, followed by reflux (2 h). Excess SOCl₂ is removed under reduced pressure.
- Characterization : The acyl chloride is typically used in situ but can be identified via IR spectroscopy (C=O stretch at 1800 cm⁻¹).
Friedel-Crafts Acylation of N,N-Dimethylaniline
Reaction Optimization
The acyl chloride undergoes electrophilic substitution with N,N-dimethylaniline under Friedel-Crafts conditions:
- Catalyst : AlCl₃ (1.2 equiv) in anhydrous CH₂Cl₂ at 0°C.
- Kinetics : Slow addition of the acyl chloride minimizes diacylation. The reaction is exothermic and requires strict temperature control.
Representative Data
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Time | 4 h |
| Yield | 73% |
Workup and Purification
- Quenching : The reaction is quenched with ice-cold HCl (10%), and the organic layer is extracted with CH₂Cl₂.
- Crystallization : The crude product is recrystallized from hexane/ethyl acetate to yield pale-yellow crystals (m.p. 122–124°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak with >98% purity, confirming the absence of diacylated byproducts.
Comparative Analysis of Synthetic Routes
Alternative Acylation Methods
Chemical Reactions Analysis
Types of Reactions
4-{4-methoxy-[1,4’-bipiperidine]-1’-carbonyl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
4-{4-methoxy-[1,4’-bipiperidine]-1’-carbonyl}-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-{4-methoxy-[1,4’-bipiperidine]-1’-carbonyl}-N,N-dimethylaniline involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it may act as a redox-active agent, participating in electron transfer reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bipiperidine Derivatives
(a) 4-([1,4'-Bipiperidine]-1'-Carbonyl)-7-Fluoro-3,4-Dihydroisoquinolin-1(2H)-One
- Structure: Shares the [1,4'-bipiperidine]-1'-carbonyl group but incorporates a fluorinated dihydroisoquinoline core.
- Activity : Acts as a poly(ADP-ribose) polymerase (PARP) inhibitor with favorable ADME properties. The fluoro substituent enhances metabolic stability compared to the methoxy group in the target compound .
- Key Difference : Fluorine’s electronegativity vs. methoxy’s steric bulk influences target binding and pharmacokinetics.
(b) [1,4'-Bipiperidine]-1'-Carboxamide, 4-(3,4-Dichlorophenoxy)-N-[(4-Methylphenyl)Sulfonyl]-
- Structure: Substituted with dichlorophenoxy and sulfonyl groups on the bipiperidine-carboxamide scaffold.
- Activity: Likely targets sulfonamide-sensitive enzymes or receptors. The dichlorophenoxy group enhances lipophilicity, contrasting with the target compound’s dimethylaniline moiety, which may improve aqueous solubility .
- Molecular Weight : 526.48 g/mol (vs. ~435 g/mol for the target compound, estimated based on formula).
N,N-Dimethylaniline Derivatives
(a) 4-(2-(3-Chloropyridin-4-yl)Vinyl)-N,N-Dimethylaniline (BP-Cl)
- Structure : Features a vinyl-linked chloropyridine group instead of the bipiperidine-carbonyl bridge.
- Application : Used in glyphosate sensing; the conjugated system enables fluorescence quenching mechanisms absent in the target compound .
- Reactivity : The vinyl group participates in π-π interactions, whereas the bipiperidine-carbonyl in the target compound may engage in hydrogen bonding .
(b) 4-(2-Fluorostyryl)-N,N-Dimethylaniline (4e)
Physicochemical and ADME Properties
| Property | Target Compound | 4e (Fluorostyryl) | SCH 351125 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~435 (estimated) | 283.3 | 526.48 |
| LogP | ~3.5 (predicted) | 3.8 | 5.2 |
| Solubility | Moderate (dimethylaniline moiety) | Low (styryl group) | Low (bromophenyl) |
| Metabolic Stability | Moderate (methoxy group) | High (fluoro) | High (pyridinyl) |
Key Notes:
- Fluorostyryl derivatives (e.g., 4e) exhibit higher rigidity and target affinity but poorer solubility .
Biological Activity
The compound 4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline is a derivative of bipiperidine and dimethylaniline, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 274.36 g/mol. The structure features a bipiperidine moiety linked to a methoxy group and a dimethylaniline component, which may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of bipiperidine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli, S. aureus | 32 µg/mL |
| 4b | P. aeruginosa | 64 µg/mL |
These results suggest that modifications in the chemical structure can enhance antimicrobial potency.
Antiplasmodial Activity
In vitro studies have demonstrated that certain derivatives exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves the inhibition of isoprenoid biosynthesis, which is crucial for parasite survival.
- IC50 Values : The IC50 values for related compounds ranged from 7 to 44.5 µM, indicating moderate to high activity against chloroquine-sensitive and resistant strains .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the biosynthesis of critical metabolites.
- Receptor Modulation : Similar compounds have been shown to modulate serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various bipiperidine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and increased antimicrobial activity.
- Methodology : Compounds were tested using standard agar diffusion methods against multiple bacterial strains.
- Findings : The study concluded that the presence of the methoxy group significantly enhances the antimicrobial properties compared to unsubstituted bipiperidines.
Study on Antiplasmodial Activity
Another pivotal study focused on the antiplasmodial properties of similar compounds. The findings revealed that modifications in the alkyl side chain could enhance bioavailability and reduce toxicity while maintaining efficacy against malaria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
